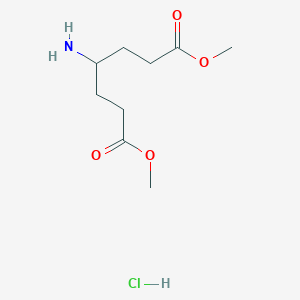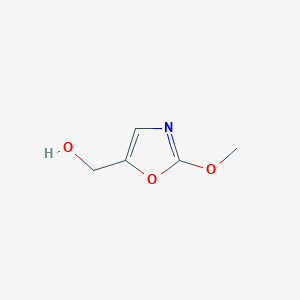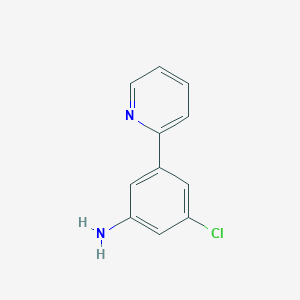![molecular formula C12H17NO4 B6603711 benzyl N-[2-(methoxymethoxy)ethyl]carbamate CAS No. 122225-22-3](/img/structure/B6603711.png)
benzyl N-[2-(methoxymethoxy)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[2-(methoxymethoxy)ethyl]carbamate, also known as BNMEEC, is an organic compound that has a wide range of applications in the scientific research field. It is a highly versatile compound, with its properties making it an ideal choice for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[2-(methoxymethoxy)ethyl]carbamate has a wide range of applications in scientific research. It is a highly versatile compound, with its properties making it an ideal choice for a variety of laboratory experiments. This compound is used in the synthesis of a variety of compounds, such as peptides, polymers, and pharmaceuticals. It is also used as a catalyst in organic reactions, and as a reagent in the synthesis of organometallic compounds. In addition, this compound is used in the synthesis of polymers, such as polyurethanes and polyamides.
Wirkmechanismus
The mechanism of action of benzyl N-[2-(methoxymethoxy)ethyl]carbamate is not fully understood. However, it is believed that the compound acts as a catalyst in organic reactions by forming an intermediate with the reactants. This intermediate then undergoes a reaction to form the desired product. This mechanism is similar to the mechanism of action of other catalysts, such as acids and bases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound does not have any significant effect on the body. It is not toxic, and does not interact with any known biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzyl N-[2-(methoxymethoxy)ethyl]carbamate in laboratory experiments include its high yield and purity, its low cost, and its low toxicity. Additionally, this compound is highly versatile, making it an ideal choice for a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not as stable as other catalysts, and can be easily degraded by heat or light. Additionally, this compound is not as effective as other catalysts in certain reactions.
Zukünftige Richtungen
There are a variety of potential future directions for benzyl N-[2-(methoxymethoxy)ethyl]carbamate research. For example, further research could be conducted to better understand the mechanism of action of the compound, and to develop more efficient synthesis methods. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of polymers, pharmaceuticals, and organometallic compounds. Finally, research could be conducted to explore the potential biochemical and physiological effects of this compound, and to develop more efficient methods of synthesis and purification.
Synthesemethoden
Benzyl N-[2-(methoxymethoxy)ethyl]carbamate can be synthesized by a variety of methods, depending on the desired end product. One of the most common methods is the reaction of benzyl bromide and N,N-dimethyl-2-(methoxymethoxy)ethylcarbamate in the presence of sodium hydroxide. This reaction yields this compound in high yield and purity. Other methods of synthesis include the reaction of benzyl bromide and N,N-dimethyl-2-(methoxymethoxy)ethylcarbamate in the presence of a base such as potassium tert-butoxide, and the reaction of benzyl bromide and N,N-dimethyl-2-(methoxymethoxy)ethylcarbamate in the presence of a strong base such as sodium hydride.
Eigenschaften
IUPAC Name |
benzyl N-[2-(methoxymethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-10-16-8-7-13-12(14)17-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEZVUHFLIJPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)


![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6603660.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)
![rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol](/img/structure/B6603673.png)
![2-{11-fluoro-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B6603685.png)


![spiro[3.3]heptane-2-sulfonamide](/img/structure/B6603703.png)


